molecular formula C11H9N3O B12927018 benzamide, N-2-pyrimidinyl- CAS No. 13053-89-9

benzamide, N-2-pyrimidinyl-

Cat. No.: B12927018
CAS No.: 13053-89-9
M. Wt: 199.21 g/mol
InChI Key: QBRCMHSAOZCHQH-UHFFFAOYSA-N
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Description

Benzamide, N-2-pyrimidinyl- is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. Benzamide, N-2-pyrimidinyl- is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing benzamide, N-2-pyrimidinyl- involves the reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the reaction of 2-aminopyridine with an unsaturated ketone derivative in ethanol under basic catalysis conditions .

Industrial Production Methods

Industrial production methods for benzamide, N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks and other catalytic systems is common in industrial settings to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-pyrimidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzamide, N-2-pyrimidinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Benzamide, N-2-pyrimidinyl- can be compared with other similar compounds, such as:

The uniqueness of benzamide, N-2-pyrimidinyl- lies in its specific structural features and the presence of both benzamide and pyrimidinyl groups, which contribute to its diverse chemical reactivity and biological activities .

Properties

CAS No.

13053-89-9

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15)

InChI Key

QBRCMHSAOZCHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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